alpha-Fluoromethylhistidine

Histidine decarboxylase inhibition Enzyme kinetics HDC inhibitor potency

alpha-Fluoromethylhistidine (α-FMH, CAS 73804-75-8) is a mechanism-based, irreversible inhibitor of L-histidine decarboxylase (HDC; EC 4.1.1.22), the sole enzyme responsible for histamine biosynthesis from L-histidine. The (S)-enantiomer acts as a suicide substrate, forming a covalent adduct with a catalytic serine residue in the HDC active site following enzyme-catalyzed decarboxylation of the inhibitor.

Molecular Formula C7H10FN3O2
Molecular Weight 187.17 g/mol
CAS No. 73804-75-8
Cat. No. B1203605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Fluoromethylhistidine
CAS73804-75-8
Synonymsalpha-fluoromethylhistidine
alpha-fluoromethylhistidine, (DL)-isomer
alpha-monofluoromethylhistidine
MDL 72209
Molecular FormulaC7H10FN3O2
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CF)(C(=O)O)N
InChIInChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)/t7-/m1/s1
InChIKeyAJFGLTPLWPTALJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Fluoromethylhistidine (CAS 73804-75-8) Irreversible Histidine Decarboxylase Inhibitor Procurement Guide


alpha-Fluoromethylhistidine (α-FMH, CAS 73804-75-8) is a mechanism-based, irreversible inhibitor of L-histidine decarboxylase (HDC; EC 4.1.1.22), the sole enzyme responsible for histamine biosynthesis from L-histidine [1]. The (S)-enantiomer acts as a suicide substrate, forming a covalent adduct with a catalytic serine residue in the HDC active site following enzyme-catalyzed decarboxylation of the inhibitor [1]. Unlike reversible, competitive HDC inhibitors, α-FMH produces long-lasting enzyme suppression that persists after dialysis and requires de novo protein synthesis for recovery [2]. This compound is widely employed as a pharmacological tool to deplete histamine in non-mast cell pools in vitro and in vivo, enabling dissection of histaminergic physiology in the central nervous system, gastric mucosa, and immune compartments [1][2].

Why Generic HDC Inhibitors Cannot Replace alpha-Fluoromethylhistidine in Research Protocols


Substituting α-FMH with other in-class histidine decarboxylase inhibitors introduces critical differences in mechanism, potency, and selectivity that directly compromise experimental reproducibility. Reversible inhibitors such as histidine methyl ester (HME) and epigallocatechin gallate (EGCG) produce only transient, concentration-dependent HDC blockade that is readily reversed by substrate competition or washout, precluding sustained histamine depletion protocols [1]. The clinically used agent tritoqualine, despite its labeling, does not inhibit isolated HDC enzyme preparations, representing a procurement trap for researchers [2]. Even potent aminooxy analogs (e.g., O-IMHA, IC50 ≈ 0.2 μM) lack the irreversible covalent modification that defines α-FMH's unique pharmacodynamic profile [3]. Furthermore, the (R)-enantiomer of α-FMH is at least 10-fold less potent than the (S)-enantiomer, making stereochemical purity a non-negotiable specification that generic suppliers often fail to verify [4]. These mechanistic disparities translate into irreconcilable differences in in vivo histamine depletion kinetics, tissue selectivity (non-mast cell vs. mast cell pools), and duration of action that are elaborated quantitatively below.

alpha-Fluoromethylhistidine (α-FMH) Quantitative Differentiation Evidence Guide


α-FMH vs. Brocresine Metabolite: ~500-Fold Superior Potency on Isolated Rat HDC

α-FMH achieves an apparent IC50 of 1–2 μM against soluble histidine decarboxylase prepared from rat fetal tissue [1]. By comparison, 4-bromo-3-hydroxybenzoic acid, the active metabolite of brocresine (NSD-1055), exhibits an IC50 of approximately 1 mM (1000 μM) against both rat fetal and rat gastric HDC preparations . This represents a roughly 500- to 1000-fold potency advantage for α-FMH on the isolated enzyme, translating to substantially lower compound consumption per experimental unit and the ability to achieve complete enzyme inhibition at concentrations that do not saturate cellular uptake systems.

Histidine decarboxylase inhibition Enzyme kinetics HDC inhibitor potency

Intact Cell vs. Isolated Enzyme Potency: α-FMH Cellular Uptake Enhances Apparent Potency 5–10 Fold

In intact rat leukemic basophil 2H3 cell suspensions, α-FMH displays an apparent IC50 of 0.2 μM for inhibition of histamine synthesis after 60 min of exposure [1]. This contrasts with an IC50 of 1–2 μM for inhibition of soluble HDC preparations, reflecting the compound's active co-transport via the histidine uptake system (Km = 130 μM for α-FMH vs. Km = 24 μM for histidine) [1]. The 5- to 10-fold enhancement of apparent cellular potency relative to cell-free enzyme potency is not observed with membrane-impermeable or poorly transported HDC inhibitors such as the pyridoxyl-histidine methyl ester conjugate (PHME), which requires 200 μM to achieve only 60% inhibition in human HMC-1 cells [2].

Cellular uptake Intact cell pharmacology Basophil 2H3 cells

Irreversible Inactivation: α-FMH Is Not Removed by Dialysis, Unlike Reversible Inhibitors EGCG and HME

Extensive dialysis of α-FMH-inactivated HDC preparations does not restore enzyme activity, confirming covalent, irreversible inhibition [1]. Pseudo first-order inactivation kinetics were demonstrated with KI = 0.1 mM and kinact = 32.2 min⁻¹ using the pyridoxal 5'-phosphate-dependent HDC from Morganella morganii, with a stoichiometry of one inhibitor molecule per enzyme subunit [2]. In contrast, epigallocatechin gallate (EGCG) is a competitive inhibitor of human HDC with Ki ≈ 10 μM, and histidine methyl ester (HME) blocks HDC at the Michaelis complex step—both fully reversible upon removal of inhibitor [3][4]. Tritoqualine, despite clinical use as an antiallergic drug, does not inhibit isolated HDC at all [5].

Irreversible inhibition Suicide substrate Enzyme mechanism

Stereospecific Potency: (S)-α-FMH Is ≥10-Fold More Potent than (R)-α-FMH for HDC Inhibition

The (S)-(+)-enantiomer of α-FMH is the active inhibitor of mammalian HDC, acting as a suicide substrate. The (R)-(−)-enantiomer is at least 10-fold less potent [1]. In brain HDC studies, preincubation with (+)-α-FMH produced time- and concentration-dependent inhibition, whereas the (−) antimer was ineffective [2]. The commercial preparation may be supplied as racemic (±)-α-FMH (CAS 73804-75-8) or as the enantiopure (S)-α-FMH dihydrochloride (CAS 81839-27-2); the latter is required for quantitative reproducibility, as racemic material delivers only half the molar potency and introduces the confounding variable of the inactive enantiomer occupying the histidine transporter without inhibiting HDC [1][2].

Stereochemistry Enantiomer specificity Structure-activity relationship

In Vivo Brain HDC Suppression: α-FMH 20 mg/kg Achieves Complete Loss of Enzyme Activity in Mouse Cortex and Hypothalamus

A single intraperitoneal injection of 20 mg/kg (±)-α-FMH induced a complete loss of histidine decarboxylase activity in mouse cerebral cortex and hypothalamus, as well as in peripheral tissues such as stomach [1]. The maximal decrease occurred within 2 hours post-injection. Importantly, at 100 mg/kg, α-FMH did not alter histamine-N-methyltransferase, DOPA decarboxylase, or glutamate decarboxylase activities, demonstrating enzyme selectivity in vivo [1]. Enzyme activity recovered to control values within 3 days in hypothalamus but remained suppressed beyond 4 days in cerebral cortex, revealing region-specific HDC turnover kinetics [1]. By comparison, O-IMHA and other reversible inhibitors have not demonstrated comparable in vivo durability of histamine depletion in CNS tissues [2].

In vivo pharmacology Brain histamine CNS histidine decarboxylase

Human HDC Clinical Validation: α-FMH ≥10 μM Achieves >90% Peripheral Leukocyte HDC Suppression in Human Subjects

In human peripheral blood leukocytes (PBL) isolated by Ficoll-Hypaque purification, (S)-α-FMH inhibited HDC activity by more than 90% at concentrations of 10⁻⁵ M (10 μM) and above in vitro [1]. In healthy human subjects receiving oral α-FMH at 50 and 100 mg doses twice daily for 7 days, complete inhibition of PBL HDC activity was observed, with partial inhibition at 10 mg [1]. Twenty-four hours after the last dose, HDC activity recovered to 64–100% (10 mg), 44–46% (50 mg), and 30–52% (100 mg) of control values, providing dose-dependent recovery kinetics directly translatable to clinical experimental design [1]. No comparable clinical HDC suppression data exist for brocresine, HME, or EGCG in human leukocyte populations at comparable dosing paradigms.

Human histidine decarboxylase Peripheral blood leukocytes Clinical pharmacology

Optimal Application Scenarios for alpha-Fluoromethylhistidine Based on Quantitative Evidence


Sustained In Vivo Brain Histamine Depletion for Behavioral Neuroscience

α-FMH at 20 mg/kg i.p. achieves complete HDC inactivation in mouse cortex and hypothalamus within 2 h, with cortical suppression persisting beyond 4 days [1]. This uniquely enables chronic behavioral pharmacology protocols (sleep-wake studies, feeding behavior, learning and memory paradigms) where sustained histamine depletion is required and reversible inhibitors fail due to rapid washout. The differential recovery rates in cortex versus hypothalamus provide a built-in temporal control for region-specific histaminergic manipulations [1].

Human Leukocyte HDC Target Engagement Studies and Clinical Pharmacology

α-FMH is the only HDC inhibitor with human clinical validation: >90% PBL HDC suppression at 10 μM in vitro, and dose-dependent complete suppression at 50–100 mg oral doses in healthy volunteers [2]. This evidence base supports its use in human ex vivo HDC activity assays, pharmacokinetic-pharmacodynamic modeling of HDC turnover, and as a positive control in clinical trials of novel HDC-targeting therapeutics where peripheral leukocyte HDC serves as a target engagement biomarker [2].

Non-Mast Cell Histamine Pool Discrimination in Gastric and Immune Research

Single-dose α-FMH selectively depletes histamine from non-mast cell pools (gastric ECL cells, brain histaminergic neurons) while sparing mast cell histamine stores, a selectivity attributable to differential HDC turnover rates between rapidly synthesizing non-mast cells and quiescent mast cells [3]. Repeated administration gradually depletes mast cell histamine as well. This temporal discrimination makes α-FMH essential for distinguishing mast cell-dependent from mast cell-independent histamine contributions in gastric physiology, allergic inflammation, and tumor microenvironment studies [3].

HDC Inhibitor Specificity Controls: GST Off-Target Profiling

α-FMH inhibits glutathione S-transferase (GST) isozymes at micromolar concentrations, an off-target activity that can confound interpretations in drug metabolism or detoxification studies [4]. This property positions α-FMH as a dual-purpose tool: (1) a positive control for GST inhibition assays when used alongside established GST inhibitors such as PABA, and (2) a mandatory specificity control in HDC-focused studies requiring demonstration that observed phenotypes are attributable to histamine depletion rather than GST-mediated effects on drug metabolism or oxidative stress pathways [4].

Quote Request

Request a Quote for alpha-Fluoromethylhistidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.